molecular formula C21H23N3O4S B14252945 4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine CAS No. 236429-75-7

4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine

Cat. No.: B14252945
CAS No.: 236429-75-7
M. Wt: 413.5 g/mol
InChI Key: QFFIEMDMBZPPBR-SFHVURJKSA-N
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Description

4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is a compound that features a naphthalene sulfonyl group attached to an amino acid, phenylalanine. This compound is known for its fluorescent properties, making it useful in various biochemical applications, particularly in the labeling of amino acids and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-phenylalanine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is widely used in scientific research due to its fluorescent properties:

    Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.

    Biology: Employed in protein sequencing and studying protein folding and dynamics.

    Medicine: Utilized in diagnostic assays and imaging techniques.

    Industry: Applied in the development of fluorescent dyes and sensors

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The naphthalene sulfonyl group absorbs light and emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and quantify biological molecules. The molecular targets include amino acids, peptides, and proteins, and the pathways involved are related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine is unique due to its specific combination of a naphthalene sulfonyl group with an amino acid, providing both fluorescent properties and biological relevance. This makes it particularly useful in biochemical and medical research .

Properties

CAS No.

236429-75-7

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]propanoic acid

InChI

InChI=1S/C21H23N3O4S/c1-24(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)23-15-11-9-14(10-12-15)13-18(22)21(25)26/h3-12,18,23H,13,22H2,1-2H3,(H,25,26)/t18-/m0/s1

InChI Key

QFFIEMDMBZPPBR-SFHVURJKSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C[C@@H](C(=O)O)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(C(=O)O)N

Origin of Product

United States

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